molecular formula C6H3ClN2S B015048 4-Chlorothieno[2,3-d]pyrimidine CAS No. 14080-59-2

4-Chlorothieno[2,3-d]pyrimidine

Cat. No. B015048
M. Wt: 170.62 g/mol
InChI Key: NZCRUBBNZGVREM-UHFFFAOYSA-N
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Patent
US07772247B2

Procedure details

Starting from thieno[2,3-d]pyrimidin-4(3H)-one (204) [J. Med. Chem., 1999, 42, 26, 5437-5447, Bull. Soc. Chim. Fr., 1975, 587-591] and following the procedure described above for the synthesis of compound 20 (scheme 4, example 22), title compound 205 was obtained in 93% yield. LRMS (M+1) 169.1 (100%), 171.1 (32%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[S:7][CH:8]=[CH:9][C:5]=2[C:4](=O)[NH:3][CH:2]=1.[Cl:11]C1C2SC=CC=2N=CN=1>>[Cl:11][C:4]1[C:5]2[CH:9]=[CH:8][S:7][C:6]=2[N:1]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC(C2=C1SC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CS2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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